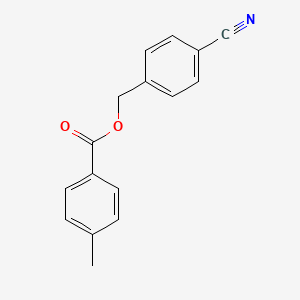4-cyanobenzyl 4-methylbenzoate
CAS No.:
Cat. No.: VC10298451
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H13NO2 |
|---|---|
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | (4-cyanophenyl)methyl 4-methylbenzoate |
| Standard InChI | InChI=1S/C16H13NO2/c1-12-2-8-15(9-3-12)16(18)19-11-14-6-4-13(10-17)5-7-14/h2-9H,11H2,1H3 |
| Standard InChI Key | XMUBNHLDWOXVFC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C#N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Features
4-Cyanobenzyl 4-methylbenzoate belongs to the class of benzyl esters, featuring a 4-methyl substituent on the benzoic acid moiety and a 4-cyano group on the benzyl alcohol derivative. The compound’s systematic IUPAC name is methyl 4-[(4-cyanophenyl)methoxy]benzoate, reflecting its ester linkage between 4-methylbenzoic acid and 4-cyanobenzyl alcohol.
Table 1: Fundamental Molecular Properties
The electron-withdrawing cyano group at the para position of the benzyl moiety enhances the compound’s stability and reactivity in electrophilic substitution reactions . The methyl group on the benzoate ring contributes to steric effects, influencing crystallization behavior and solubility in organic solvents such as dichloroethane (DCE) and ethyl acetate .
Synthesis and Reaction Optimization
The synthesis of 4-cyanobenzyl 4-methylbenzoate typically involves esterification between 4-methylbenzoic acid and 4-cyanobenzyl alcohol under catalytic conditions. A notable method employs nickel(II) chloride glyme complex (NiCl₂·glyme) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) as ligands in a dichloroethane (DCE) solvent system .
Table 2: Representative Synthesis Protocol
| Parameter | Conditions |
|---|---|
| Reactants | 4-Methylbenzoic acid, 4-Cyanobenzyl alcohol |
| Catalyst | NiCl₂·glyme (10 mol%) |
| Ligand | dtbbpy (12 mol%) |
| Base | Na₂CO₃ (1 equiv) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 30 °C |
| Irradiation | 2 × 3 W 365 nm LEDs |
| Reaction Time | 24 hours |
| Yield | 78% |
The reaction proceeds under an inert nitrogen atmosphere, with irradiation at 365 nm facilitating photoinduced electron transfer to activate the nickel catalyst . Post-reaction workup includes aqueous extraction, drying with anhydrous sodium sulfate, and purification via silica gel chromatography . This method achieves moderate yields (78%) and high purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-cyanobenzyl 4-methylbenzoate (CDCl₃, 300 MHz) reveals distinct proton environments:
-
Aromatic Protons: Resonances at δ 7.98 (d, J = 8.2 Hz, 2H) and δ 7.27 (t, J = 4.0 Hz, 2H) correspond to the 4-methylbenzoate ring, while δ 7.69 (d, J = 8.3 Hz, 2H) and δ 7.55 (d, J = 8.5 Hz, 2H) arise from the 4-cyanobenzyl moiety .
-
Methylene Bridge: A singlet at δ 5.41 (s, 2H) confirms the presence of the benzyl CH₂ group .
-
Methyl Group: A singlet at δ 2.43 (s, 3H) corresponds to the para-methyl substituent on the benzoate ring .
Table 3: ¹³C NMR Data (CDCl₃, 75 MHz)
| Carbon Environment | δ (ppm) |
|---|---|
| Ester Carbonyl (C=O) | 166.0 |
| Aromatic Carbons (Benzoate) | 144.1, 129.6, 129.1, 126.6 |
| Aromatic Carbons (Cyanobenzyl) | 141.4, 132.3, 128.1 |
| Nitrile Carbon (CN) | 118.5 |
| Methylene CH₂ | 65.1 |
| Methyl CH₃ | 21.6 |
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis (ESI+) confirms the molecular ion peak at m/z 252.1018 [M + H]⁺, consistent with the molecular formula C₁₆H₁₃NO₂ . The exact mass (263.0947 Da) aligns with theoretical calculations, validating the compound’s identity .
Functional Applications in Organic Synthesis
4-Cyanobenzyl 4-methylbenzoate serves as a key intermediate in electrochemically triggered deprotection reactions. The 4-cyanobenzyl group acts as an electroremovable protecting group for carboxylic acids and phosphates, enabling controlled release under reductive conditions . Applications include:
-
Protecting Group Strategy: The compound’s stability under acidic and basic conditions allows selective protection of hydroxyl and carboxyl groups during multistep syntheses .
-
Electrochemical Deprotection: Applied potentials (-2.0 V vs Ag/AgCl) cleave the benzyl ester bond, regenerating the parent carboxylic acid without side reactions .
-
Pharmaceutical Intermediates: Used in synthesizing prodrugs and bioactive molecules requiring temporally controlled activation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume